N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2185590-50-3
VCID: VC6058049
InChI: InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3
SMILES: CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C
Molecular Formula: C10H15N3O4S2
Molecular Weight: 305.37

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide

CAS No.: 2185590-50-3

Cat. No.: VC6058049

Molecular Formula: C10H15N3O4S2

Molecular Weight: 305.37

* For research use only. Not for human or veterinary use.

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide - 2185590-50-3

Specification

CAS No. 2185590-50-3
Molecular Formula C10H15N3O4S2
Molecular Weight 305.37
IUPAC Name N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide
Standard InChI InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3
Standard InChI Key SMATVXNHQBPVRX-UHFFFAOYSA-N
SMILES CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is defined by the molecular formula C₁₀H₁₅N₃O₄S₂, with a molecular weight of 305.4 g/mol . Its structure integrates two sulfonamide groups:

  • A N-methylmethanesulfonamido moiety attached to the pyridine ring.

  • An ethenesulfonamide group linked via a methylene bridge to the pyridin-3-yl position.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number2185590-50-3
Molecular FormulaC₁₀H₁₅N₃O₄S₂
Molecular Weight305.4 g/mol
IUPAC NameN-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide

Stereochemical Considerations

While no explicit stereochemical data exists for this compound, analogous sulfonamide derivatives (e.g., 2-Methyl-N-[(2R)-1-methylsulfonylpropan-2-yl]pyridin-3-amine) demonstrate chirality at sulfur or nitrogen centers . Computational models suggest potential rotational barriers around the sulfonamide bonds due to partial double-bond character .

Synthesis and Reactivity

Synthetic Pathways

  • Nucleophilic substitution between pyridine derivatives and sulfonyl chlorides.

  • Mitsunobu reactions for installing sulfonamide groups .

For example, the patent WO2019215341A1 describes furin inhibitors using pyridinyl-sulfonamide scaffolds synthesized via coupling reactions under inert conditions . Similar methodologies may apply to this compound.

Reactivity Profile

  • Sulfonamide Groups: Susceptible to hydrolysis under acidic or basic conditions, generating sulfonic acids and amines.

  • Ethenesulfonamide: The vinyl group may participate in Michael additions or cycloadditions, useful for functionalization .

Physicochemical Properties

Experimental Data

Limited experimental data exists for this compound. Key parameters include:

Table 2: Physicochemical Properties

PropertyValueSource
DensityNot available
Melting PointNot available
Boiling PointNot available
SolubilityPredicted polar solvent solubility (e.g., DMSO, water)-

Computational Predictions

  • LogP (XLogP3-AA): Estimated ~1.2 (similar to N-methylsulfonamide analogs ).

  • Hydrogen Bonding: Three acceptors (sulfonyl oxygens) and one donor (NH group) .

PrecautionGuideline
StorageCool, dry, inert atmosphere
HandlingUse fume hood for powder processing

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes for high-purity batches.

  • Biological Screening: Evaluate kinase or protease inhibition potential.

  • Spectroscopic Characterization: Obtain NMR, IR, and mass spectra for structural validation.

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